Cas no 2679802-13-0 ((2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid)

(2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
- EN300-28273656
- 2679802-13-0
- (2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid
-
- Inchi: 1S/C9H12FNO4/c1-2-3-15-9(14)11-5-6(10)4-7(11)8(12)13/h2,6-7H,1,3-5H2,(H,12,13)/t6-,7-/m0/s1
- InChI Key: PKMMRRAFQWYFDR-BQBZGAKWSA-N
- SMILES: F[C@@H]1CN(C(=O)OCC=C)[C@H](C(=O)O)C1
Computed Properties
- Exact Mass: 217.07503603g/mol
- Monoisotopic Mass: 217.07503603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 0.9
(2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273656-1.0g |
(2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679802-13-0 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28273656-0.5g |
(2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679802-13-0 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28273656-5.0g |
(2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679802-13-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28273656-1g |
(2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679802-13-0 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28273656-0.25g |
(2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679802-13-0 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28273656-10.0g |
(2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679802-13-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28273656-2.5g |
(2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679802-13-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28273656-0.05g |
(2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679802-13-0 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28273656-0.1g |
(2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679802-13-0 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28273656-5g |
(2S,4S)-4-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679802-13-0 | 5g |
$1572.0 | 2023-09-09 |
(2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid Related Literature
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Xin-Gui Li J. Mater. Chem. A, 2013,1, 15390-15396
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on (2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid
Recent Advances in the Study of (2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid (CAS: 2679802-13-0)
The compound (2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid (CAS: 2679802-13-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the unique structural features of (2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid, which make it a promising candidate for the development of novel enzyme inhibitors. The fluorine substitution at the 4-position of the pyrrolidine ring enhances the compound's binding affinity to target proteins, while the prop-2-en-1-yloxy carbonyl group provides a reactive handle for further chemical modifications. These characteristics have been exploited in the design of potent and selective inhibitors for various disease-relevant enzymes.
One of the most notable applications of this compound is in the field of protease inhibition. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid exhibit high inhibitory activity against serine proteases involved in inflammatory and autoimmune diseases. The researchers employed a combination of molecular docking and kinetic assays to elucidate the binding mode and mechanism of inhibition, providing valuable insights for future drug design efforts.
In addition to its role as an enzyme inhibitor, (2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid has also been investigated as a building block for the synthesis of peptide mimetics. Its rigid pyrrolidine scaffold and functional groups allow for the creation of conformationally constrained peptides with improved metabolic stability and bioavailability. Recent work in this area has focused on developing peptide-based therapeutics for targets that are traditionally considered "undruggable."
The synthetic accessibility of (2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid has been another area of active research. Several efficient synthetic routes have been reported, including asymmetric catalytic methods that provide high enantiomeric purity. These advancements have facilitated the large-scale production of the compound and its derivatives, enabling more extensive biological evaluation and preclinical studies.
Looking ahead, the versatility of (2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid suggests that it will continue to play a significant role in medicinal chemistry research. Ongoing studies are exploring its potential in targeted drug delivery systems, where its reactive functional groups can be utilized for conjugation with various therapeutic payloads. Furthermore, computational approaches are being employed to predict novel biological targets for this scaffold, potentially expanding its therapeutic applications beyond current expectations.
In conclusion, (2S,4S)-4-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid represents a valuable chemical entity with diverse applications in drug discovery and development. The recent progress in understanding its biological activities and synthetic accessibility underscores its potential as a key building block for future therapeutic agents. Continued research in this area is expected to yield new insights and opportunities for addressing unmet medical needs.
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